Methyl 2-amino-2-(4-hydroxyphenyl)acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-amino-2-(4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBDOFWNZVHVGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958815 | |
| Record name | Methyl amino(4-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43189-12-4, 37763-23-8 | |
| Record name | Methyl α-amino-4-hydroxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43189-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl amino(4-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (R)-amino(4-hydroxyphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | methyl 2-amino-2-(4-hydroxyphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-2-(4-hydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-amino-2-(4-hydroxyphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-2-(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-amino-2-(4-oxophenyl)acetate.
Reduction: Formation of 2-amino-2-(4-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-2-(4-hydroxyphenyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding with enzymes and receptors, while the amino group can participate in nucleophilic attacks. These interactions can modulate enzyme activity and influence biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-hydroxyphenyl group in the parent compound can be replaced with other substituents, altering physicochemical and biological properties.
Key Findings :
- Electron-withdrawing groups (e.g., -F, -Cl) increase metabolic stability and lipophilicity, enhancing blood-brain barrier penetration .
- Methoxy groups improve oxidative stability but reduce aqueous solubility .
- The 4-hydroxyphenyl group in the parent compound enables hydrogen bonding, favoring solubility in polar solvents .
Stereochemical Variations
The chiral center at the α-carbon significantly impacts biological activity:
Key Findings :
Ester Group Modifications
Varying the ester moiety affects hydrolysis kinetics and bioavailability:
Key Findings :
Pharmaceutical Impurities and Related Intermediates
The parent compound is linked to impurities in β-lactam antibiotics:
| Compound Name | CAS | Role | References |
|---|---|---|---|
| Cefprozil Impurity L | 203007-73-2 | Degradation product | |
| (R)-α-Amino-4-hydroxybenzeneacetic acid 2-hydroxyethyl ester | 203007-73-2 | Synthetic intermediate |
Key Findings :
- Strict control of stereochemistry and substituents is required to minimize impurity formation during API synthesis .
Biological Activity
Methyl 2-amino-2-(4-hydroxyphenyl)acetate, also known as (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, is a chiral compound with significant biological activities due to its structural features. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁NO₃
- Molecular Weight : Approximately 181.19 g/mol
- Functional Groups : Contains an amino group, a hydroxyl group, and a methyl ester group.
The presence of the hydroxyl group attached to the phenyl ring enhances its potential antioxidant properties, while the amino group contributes to its interactions in biochemical pathways.
Biological Activities
-
Antioxidant Activity
- The hydroxyl group in this compound plays a crucial role in scavenging free radicals, which may help mitigate oxidative stress. Studies indicate that compounds with similar structures exhibit significant antioxidant effects, suggesting this compound may also be beneficial in preventing oxidative damage in cells .
-
Neuroprotective Effects
- Preliminary research suggests that this compound may exert neuroprotective effects by modulating neurotransmitter systems. Its structural similarity to amino acids allows it to interact with various receptors involved in mood regulation and cognitive function .
-
Enzyme Inhibition
- Recent studies have shown that (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride can inhibit glutathione S-transferase (GST) enzymes, which are involved in detoxification processes. This inhibition could have implications for cancer research, as GSTs play a role in drug resistance and carcinogenesis .
The mechanism of action of this compound involves:
- Interaction with Enzymes : The compound serves as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active metabolites.
- Binding Affinity : It shows potential binding affinity with various neurotransmitter receptors, influencing pathways related to mood and cognitive functions .
- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, allowing for modifications that enhance its biological activity .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antioxidant | Scavenges free radicals; protects against oxidative stress | |
| Neuroprotective | Modulates neurotransmitter systems; potential mood regulation | |
| Enzyme Inhibition | Inhibits GST enzymes; implications for cancer therapy |
Case Study: Neuroprotective Potential
A study investigating the neuroprotective effects of this compound found that it could potentially reduce neuronal apoptosis in models of oxidative stress. The results indicated that the compound helped maintain mitochondrial function and reduced levels of reactive oxygen species (ROS), suggesting a protective role against neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-amino-2-(4-hydroxyphenyl)acetate, and what are their respective yields and purity outcomes?
- Methodological Answer : A common route involves the reaction of (S)-2-amino-2-(4-hydroxyphenyl)acetic acid with methanol under reflux conditions, using tert-butoxycarbonyl (Boc) protection for the amine group. This method yields ~75% of the enantiomerically pure product, verified via H NMR, C NMR, IR, and HRMS. The Boc-protected intermediate is cleaved under acidic conditions to yield the final compound . Alternative routes may involve direct esterification of the parent amino acid, but yields and purity depend on reaction optimization (e.g., solvent selection, temperature, and catalyst use).
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H NMR (e.g., δ 9.49 ppm for phenolic -OH, δ 3.62 ppm for methoxy group) and C NMR (e.g., δ 172.3 ppm for ester carbonyl) confirm functional groups and stereochemistry .
- IR Spectroscopy : Peaks at ~3426 cm (O-H stretch) and 1728 cm (C=O stretch) validate hydroxyl and ester groups .
- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., [M+Na] at m/z 304.1158) .
- Chromatography : HPLC or TLC monitors reaction progress and purity, especially for enantiomeric separation.
Advanced Research Questions
Q. How can computational modeling and crystallographic tools like SHELX be applied to resolve structural ambiguities in this compound derivatives?
- Methodological Answer : SHELX software (e.g., SHELXL for refinement and SHELXS for structure solution) is critical for X-ray crystallography. For example:
- Small-Molecule Refinement : SHELXL refines bond lengths and angles using high-resolution data, resolving ambiguities in stereochemistry or hydrogen bonding .
- Twinned Data Handling : SHELXL accommodates twinned crystals, common in chiral compounds, by refining twin laws and partitioning intensities .
- Validation Tools : Programs like PLATON or Olex2 cross-validate SHELX-refined structures against geometric restraints and electron density maps.
Q. What methodological strategies are employed to assess the role of this compound in modulating protein-protein interactions, particularly in covalent inhibition studies?
- Methodological Answer :
- Analog Synthesis : Introduce functional groups (e.g., tert-butyl esters or Boc-protected amines) to enhance binding or stability .
- Activity Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target proteins.
- Crystallographic Studies : Co-crystallize derivatives with target proteins to map interaction sites (e.g., hydrogen bonds with hydroxyl or amino groups) .
- Kinetic Analysis : Monitor covalent bond formation via stopped-flow spectroscopy or mass spectrometry.
Q. What experimental approaches are recommended to address discrepancies in stereochemical outcomes during the synthesis of enantiomerically pure this compound?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC to separate enantiomers.
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during esterification to enhance enantiomeric excess (ee).
- Dynamic Kinetic Resolution : Optimize reaction conditions (pH, temperature) to favor one enantiomer via reversible intermediates .
- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions.
Data Contradiction Analysis
- Example : Discrepancies in synthetic yields (e.g., 75% vs. lower yields in other studies) may arise from Boc-deprotection efficiency or solvent purity.
- Resolution : Replicate reactions under inert atmospheres (e.g., N) and monitor by TLC/HPLC. Compare HRMS and NMR data to rule out side products .
- Stereochemical Ambiguities : Conflicting optical rotation values may indicate racemization during synthesis.
- Resolution : Use low-temperature reactions and polar aprotic solvents (e.g., DMF) to minimize racemization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
